2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites of enzymes or receptors . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like 2-aminothiazole and 2-acetylthiazole. These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their chemical and biological properties . For example:
2-Aminothiazole: Known for its use in the synthesis of sulfa drugs and as a thyroid inhibitor.
2-Acetylthiazole: Commonly used as a flavoring agent due to its distinct aroma.
The uniqueness of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H18N4O3S2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O3S2/c1-8-7-15-13(22-8)17-12(20)11-9(2)16-14(23-11)18(10(3)19)5-6-21-4/h7H,5-6H2,1-4H3,(H,15,17,20) |
InChI Key |
KCFPKMHAVHFDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(CCOC)C(=O)C)C |
Origin of Product |
United States |
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